molecular formula C18H20N2O3S B2517531 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide CAS No. 1223875-82-8

3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide

Cat. No.: B2517531
CAS No.: 1223875-82-8
M. Wt: 344.43
InChI Key: IQTZHXBVGQXNPA-UHFFFAOYSA-N
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Description

3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide is an organic compound with a complex structure that includes a sulfonyl group, an aniline derivative, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Sulfonyl Aniline Intermediate: This step involves the reaction of 4-methylphenyl ethene with sulfonyl chloride in the presence of a base such as triethylamine to form the ethenyl sulfonyl aniline intermediate.

    Coupling with Propanamide: The intermediate is then reacted with propanamide under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The ethenyl group may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)butanamide: Similar structure with a butanamide moiety.

    3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)pentanamide: Contains a pentanamide moiety.

Uniqueness

3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and ethenyl groups provide a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-15-7-9-16(10-8-15)12-14-24(22,23)20(13-11-18(19)21)17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H2,19,21)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTZHXBVGQXNPA-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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